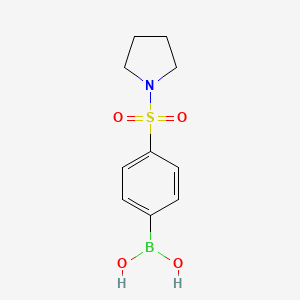

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid

描述

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted at the para position with a pyrrolidin-1-ylsulfonyl group. The boronic acid (-B(OH)₂) moiety enables its participation in Suzuki–Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing carbon–carbon bonds . The pyrrolidin-1-ylsulfonyl group introduces both electron-withdrawing (sulfonyl) and steric effects (pyrrolidine ring), which can modulate reactivity, solubility, and biological activity.

属性

IUPAC Name |

(4-pyrrolidin-1-ylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4S/c13-11(14)9-3-5-10(6-4-9)17(15,16)12-7-1-2-8-12/h3-6,13-14H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQCNEYLDWKDHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439320 | |

| Record name | [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486422-57-5 | |

| Record name | [4-(Pyrrolidine-1-sulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Sulfonylation of Aromatic Precursor

The initial step involves the sulfonylation of a 4-bromophenyl or 4-iodophenyl compound with pyrrolidine and a sulfonyl chloride (such as chlorosulfonic acid or methanesulfonyl chloride) in the presence of a base. This yields the 4-(pyrrolidin-1-ylsulfonyl)phenyl halide intermediate.

Borylation via Miyaura Borylation

The most common method for introducing the boronic acid group is the Miyaura borylation reaction. This palladium-catalyzed cross-coupling uses bis(pinacolato)diboron as the borylating agent:

Alternative Borylation Approaches

Other methods for borylation include:

- Lithiation–Borylation: Direct lithiation of the aromatic ring (using n-butyllithium) followed by quenching with trialkyl borate and subsequent acidic hydrolysis.

- Electrophilic Borylation: Using boron trihalides or boric acid under suitable conditions, though less common for this substrate due to functional group sensitivity.

Table 2: Typical Reaction Conditions for Miyaura Borylation

| Reagent/Condition | Typical Value/Range |

|---|---|

| Halide substrate | 4-(Pyrrolidin-1-ylsulfonyl)phenyl bromide/iodide |

| Borylating agent | Bis(pinacolato)diboron (B₂pin₂) |

| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ |

| Base | Potassium acetate (KOAc) |

| Solvent | 1,4-Dioxane, Toluene |

| Temperature | 80–100°C |

| Time | 8–24 hours |

Purification and Isolation

After the borylation and hydrolysis steps, the crude product is typically purified by:

- Recrystallization from suitable solvents (e.g., ethanol, water)

- Silica gel column chromatography using eluent systems such as ethyl acetate/hexane

- High-performance liquid chromatography (HPLC) for analytical or preparative scale

Yields and Observations

- Reported yields for the Miyaura borylation step typically range from 60–85%, depending on substrate purity and reaction optimization.

- The process is scalable, and the boronic acid product is stable under standard laboratory storage conditions.

- Research Findings and Comparative Data

Table 3: Comparative Data for Related Boronic Acid Syntheses

- Notes and Considerations

- The choice of halide (bromide vs iodide) in the starting material can influence the efficiency of the borylation step, with iodides generally being more reactive.

- Protecting groups may be required for sensitive functional groups during borylation, especially if additional reactive sites are present.

- The Miyaura borylation is favored for its mild conditions and broad substrate compatibility.

- Conclusion

The preparation of this compound is most efficiently accomplished via a two-step process: sulfonylation of the aromatic precursor followed by palladium-catalyzed Miyaura borylation. This method offers high yields, operational simplicity, and compatibility with a variety of functional groups, making it the preferred approach in both research and industrial settings. Alternative borylation strategies are available but are less commonly employed due to lower efficiency or increased complexity.

Summary Table: Key Preparation Data

| Step | Main Reagents/Conditions | Typical Yield (%) |

|---|---|---|

| Sulfonylation | Pyrrolidine, sulfonyl chloride, base | >90 |

| Miyaura Borylation | Bis(pinacolato)diboron, Pd catalyst, KOAc, dioxane | 60–85 |

| Hydrolysis & Purification | Acidic workup, recrystallization/chromatography | Final: 55–75 |

化学反应分析

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid can undergo oxidation to form boronic esters and reduction to form boranes.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Esters and Boranes: Formed through oxidation and reduction reactions.

科学研究应用

Organic Synthesis

Building Block in Organic Chemistry

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is primarily utilized as a versatile building block in organic synthesis. It plays a crucial role in the Suzuki-Miyaura coupling reactions, which are fundamental for forming carbon-carbon bonds. This reaction is pivotal for constructing complex organic molecules and is widely used in drug discovery and development .

Reactivity and Mechanism

The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various organic transformations. Its reactivity is often exploited to create phenol derivatives through oxidation processes and sulfide derivatives via reduction reactions.

Medicinal Chemistry

Therapeutic Potential

In medicinal chemistry, this compound has been studied for its potential as a lead compound in developing new therapeutic agents. The compound's ability to interact with specific molecular targets, such as enzymes and receptors, is of particular interest. For example, boronic acids have been shown to inhibit proteases and kinases involved in cancer and diabetes pathways .

Case Studies

Recent studies have highlighted the compound's efficacy against specific targets:

- Inhibition of RORγt : Compounds derived from pyrrolidine scaffolds have shown promising activity against RORγt, a receptor implicated in autoimmune diseases. Modifications to the sulfonamide group have enhanced binding affinity and selectivity .

- PPAR Agonists : Pyrrolidine derivatives have been identified as dual agonists for peroxisome proliferator-activated receptors (PPARα and PPARγ), which are crucial for regulating glucose metabolism and lipid profiles in type 2 diabetes .

Material Science

Advanced Material Synthesis

The unique structural characteristics of this compound also lend themselves to applications in material science. The compound can be utilized to synthesize novel materials with unique properties, including polymers and nanomaterials. Research has indicated that boronic acids can enhance the mechanical properties of materials when incorporated into polymer matrices.

Summary Table of Applications

| Field | Application | Significance |

|---|---|---|

| Organic Synthesis | Building block for Suzuki-Miyaura coupling | Essential for carbon-carbon bond formation |

| Medicinal Chemistry | Inhibition of enzymes (e.g., proteases, kinases) | Potential therapeutic agent development |

| Material Science | Synthesis of advanced materials | Enhances mechanical properties of polymers |

作用机制

The mechanism of action of (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid involves its ability to form stable complexes with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In biological systems, the compound can interact with enzymes and other proteins, potentially inhibiting their activity by forming stable complexes with active site residues .

相似化合物的比较

Table 1: Structural analogs and their key properties

Key Observations :

- Substituent Position : Para-substituted analogs exhibit higher reactivity in cross-coupling reactions compared to ortho-substituted derivatives due to reduced steric hindrance .

- Solubility : Methyl-substituted analogs (e.g., 3,5-dimethyl derivative) show reduced aqueous solubility, complicating in vitro assays .

Table 2: Antiproliferative and inhibitory activity of boronic acid derivatives

Key Observations :

- Enzyme Inhibition : Triazole-substituted boronic acids (e.g., 1-amido-2-triazolylethaneboronic acid) show improved β-lactamase inhibition compared to phenyl-substituted analogs, suggesting that heterocyclic substituents enhance target engagement .

Reactivity in Cross-Coupling Reactions

Table 3: Reactivity of aryl boronic acids in Suzuki–Miyaura reactions

| Compound Name | Substrate Pair | Conversion (%) | Notes |

|---|---|---|---|

| Phenyl boronic acid | Bromobenzene | 98 | High reactivity with electron-neutral halides |

| 4-Chlorophenyl boronic acid | Bromobenzene | 75 | Electron-withdrawing groups reduce conversion |

| This compound | Not reported | N/A | Predicted lower reactivity due to sulfonyl group |

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -SO₂-pyrrolidine) reduce transmetallation efficiency in Suzuki–Miyaura reactions, as seen in 4-chlorophenyl boronic acid’s lower conversion rates .

- Steric Effects : Bulky substituents like pyrrolidin-1-ylsulfonyl may further hinder catalytic activity compared to simpler aryl boronic acids .

生物活性

(4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H14BNO2 and features a boronic acid moiety, which is known for its ability to interact with diols and other biomolecules. The presence of the pyrrolidine and sulfonyl groups enhances its potential biological activity by influencing its solubility and reactivity.

1. Antibacterial Activity

Research indicates that boronic acids, including this compound, exhibit significant antibacterial properties. A study demonstrated that derivatives of phenylboronic acid effectively inhibited the growth of Escherichia coli at concentrations as low as 6.50 mg/mL . The mechanism is believed to involve the formation of boronate esters with bacterial surface components, disrupting cellular functions.

2. Anticancer Properties

The compound has shown promising results in anticancer assays. For instance, a derivative exhibited a cytotoxic effect on the MCF-7 breast cancer cell line with an IC50 value of 18.76 ± 0.62 µg/mL, indicating potent activity against cancer cells while sparing healthy cells . This selectivity is crucial for developing effective cancer therapies.

3. Enzyme Inhibition

The compound also acts as an enzyme inhibitor. It demonstrated moderate acetylcholinesterase inhibition (IC50: 115.63 ± 1.16 µg/mL) and high butyrylcholinesterase inhibition (IC50: 3.12 ± 0.04 µg/mL), which may have implications for treating neurodegenerative diseases . Additionally, it showed strong antiurease (IC50: 1.10 ± 0.06 µg/mL) and antithyrosinase (IC50: 11.52 ± 0.46 µg/mL) activities, suggesting potential applications in metabolic disorders and skin conditions.

Case Studies and Research Findings

Several studies have explored the biological activities of boronic acids:

- Antioxidant Activity : A related study assessed the antioxidant potential of a phenylboronic acid derivative using various assays (ABTS, DPPH), yielding IC50 values indicating strong antioxidant capabilities .

- Detection Methods : Boronic acid-modified dendrimers have been developed for sensitive bacterial detection, showcasing the versatility of boronic acids in diagnostic applications .

Data Summary Table

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (4-(Pyrrolidin-1-ylsulfonyl)phenyl)boronic acid, and how are intermediates purified?

- Methodology : Synthesis typically involves sequential functionalization of the phenyl ring. A common approach includes sulfonylation of pyrrolidine followed by boronic acid introduction via Miyaura borylation. For example, analogous compounds like (4-(Ethylsulfonamido)phenyl)boronic acid are synthesized via sulfonamide coupling and subsequent boronation .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (e.g., using ethanol/water mixtures) is employed to isolate intermediates. Purity is verified via HPLC (>95%) and melting point analysis .

Q. How is this compound characterized structurally?

- Techniques :

- NMR : H and C NMR (400 MHz, DMSO- or MeOD) identify proton environments and confirm boronic acid presence (e.g., δ ~7.5–8.1 ppm for aromatic protons, δ ~3.2–3.5 ppm for pyrrolidinyl protons) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] calculated for CHBNOS: 272.09) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects in coupling reactions .

Q. What are the primary applications of this compound in cross-coupling reactions?

- Suzuki-Miyaura Coupling : Reacts with aryl halides (e.g., 4-bromoacetophenone) under Pd(PPh) catalysis (1–2 mol%) in a 2:1 mixture of 1,4-dioxane/HO. Base selection (KCO or NaCO) impacts yield (typically 60–85%) .

- Mechanism : The boronic acid undergoes transmetallation with Pd, forming a biaryl bond. The pyrrolidinylsulfonyl group enhances solubility in polar aprotic solvents .

Advanced Research Questions

Q. How can reaction yields be optimized in challenging Suzuki couplings involving sterically hindered partners?

- Parameter Optimization :

- Catalyst Screening : PdCl(dppf) or Pd(OAc) with SPhos ligand improves steric tolerance .

- Temperature : Elevated temperatures (80–100°C) reduce reaction time but may increase side products. Microwave-assisted synthesis (30 min, 100°C) achieves >90% conversion in some cases .

- Solvent : Mixtures of THF/HO (3:1) enhance substrate solubility without compromising boronic acid stability .

Q. What stability challenges arise during storage, and how are they mitigated?

- Degradation Pathways : Boronic acids are prone to protodeboronation under acidic conditions and oxidation in air. The pyrrolidinylsulfonyl group may hydrolyze in humid environments .

- Mitigation Strategies :

- Storage : Anhydrous conditions (desiccator, 0–4°C) with inert gas (N) atmosphere .

- Stabilizers : Addition of 1% hydroquinone inhibits oxidation .

Q. How do structural modifications (e.g., sulfonyl vs. sulfonamide groups) impact reactivity in bioconjugation?

- Case Study : Compared to (4-(Ethylsulfonamido)phenyl)boronic acid, the pyrrolidinylsulfonyl group in the target compound increases electron-withdrawing effects, accelerating transmetallation but reducing nucleophilicity. This trade-off requires balancing in pH-dependent reactions (optimal pH 7–9) .

- Bioconjugation : The sulfonyl group enables covalent binding to serine residues in glycoproteins, as shown via surface plasmon resonance (SPR) studies (K ~10 M) .

Q. How should researchers resolve contradictions in reported reaction yields for analogous boronic acids?

- Example : Yields for 4-(acetyl)phenyl boronic acid derivatives range from 62% to 76% depending on base (NaCO vs. KPO) and solvent .

- Resolution : Systematic DOE (Design of Experiments) testing variables (base strength, solvent polarity, catalyst loading) identifies optimal conditions. For instance, KPO in 1,4-dioxane/HO maximizes yields for electron-deficient aryl halides .

Q. What advanced techniques validate interactions between this compound and biological targets?

- SPR Spectroscopy : Measures real-time binding kinetics (e.g., binding to β-galactosidase with kon ~1.2 × 10 Ms) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for boronate ester formation with diols .

- Fluorescence Quenching : Monitors conformational changes in target proteins upon binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。